[3-Formyl-5-(trifluoromethyl)phenyl]acetic acid
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Overview
Description
[3-Formyl-5-(trifluoromethyl)phenyl]acetic acid: is an organic compound characterized by the presence of a formyl group, a trifluoromethyl group, and a phenylacetic acid moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Formyl-5-(trifluoromethyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the formylation of a trifluoromethyl-substituted benzene derivative, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in [3-Formyl-5-(trifluoromethyl)phenyl]acetic acid can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The trifluoromethyl group can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, [3-Formyl-5-(trifluoromethyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in drug discovery and development. Its derivatives may exhibit biological activity, making it a valuable scaffold for the design of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-Formyl-5-(trifluoromethyl)phenyl]acetic acid involves its interaction with molecular targets through its functional groups. The formyl group can participate in nucleophilic addition reactions, while the trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- [3-Formyl-5-(trifluoromethoxy)phenyl]acetic acid
- [3,5-Bis(trifluoromethyl)phenyl]acetic acid
- [3-(Trifluoromethyl)phenyl]acetic acid
Uniqueness: Compared to similar compounds, [3-Formyl-5-(trifluoromethyl)phenyl]acetic acid stands out due to the presence of both a formyl and a trifluoromethyl group. This combination imparts unique reactivity and properties, making it particularly useful in specific chemical and industrial applications.
Properties
Molecular Formula |
C10H7F3O3 |
---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
2-[3-formyl-5-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)8-2-6(4-9(15)16)1-7(3-8)5-14/h1-3,5H,4H2,(H,15,16) |
InChI Key |
KMIDGVMITDLVGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C=O)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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